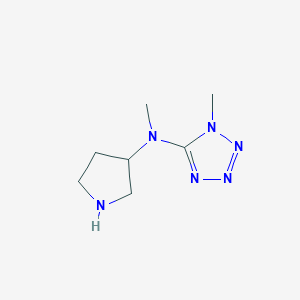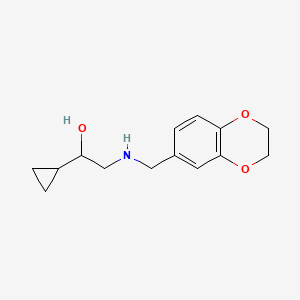![molecular formula C13H16N4 B7570064 2,6-dimethyl-N-[(3-methylpyridin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B7570064.png)
2,6-dimethyl-N-[(3-methylpyridin-2-yl)methyl]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-dimethyl-N-[(3-methylpyridin-2-yl)methyl]pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. It has been studied extensively for its potential use as a therapeutic agent due to its unique chemical structure and promising biological activities.
作用机制
The mechanism of action of 2,6-dimethyl-N-[(3-methylpyridin-2-yl)methyl]pyrimidin-4-amine involves the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes and receptors, leading to the suppression of various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. Additionally, it has been shown to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
One of the main advantages of 2,6-dimethyl-N-[(3-methylpyridin-2-yl)methyl]pyrimidin-4-amine is its unique chemical structure, which allows it to exhibit potent biological activities. However, its limitations include its relatively low solubility in water, which can limit its use in certain experiments.
未来方向
There are several potential future directions for the study of 2,6-dimethyl-N-[(3-methylpyridin-2-yl)methyl]pyrimidin-4-amine. One potential direction is the development of novel therapeutic agents based on its chemical structure. Additionally, further studies are needed to elucidate its mechanisms of action and potential therapeutic applications in various diseases. Finally, more research is needed to explore its potential use as a tool compound for the study of various signaling pathways in the body.
合成方法
The synthesis of 2,6-dimethyl-N-[(3-methylpyridin-2-yl)methyl]pyrimidin-4-amine can be achieved through several methods. One of the most common methods involves the reaction of 2,6-dimethylpyrimidin-4-amine with 3-methylpyridine-2-carbaldehyde in the presence of a suitable catalyst.
科学研究应用
2,6-dimethyl-N-[(3-methylpyridin-2-yl)methyl]pyrimidin-4-amine has been extensively studied for its potential use in the treatment of various diseases. It has been shown to exhibit potent inhibitory activity against several enzymes and receptors, including protein kinase B, phosphodiesterase 5, and adenosine A1 receptor.
属性
IUPAC Name |
2,6-dimethyl-N-[(3-methylpyridin-2-yl)methyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-9-5-4-6-14-12(9)8-15-13-7-10(2)16-11(3)17-13/h4-7H,8H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVSXEOJGARPIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CNC2=NC(=NC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[1-(3-Cyano-4-fluorophenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7570011.png)
![2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid](/img/structure/B7570012.png)


![5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-2-amine](/img/structure/B7570046.png)
![2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7570059.png)

![(2S)-2-[(2,4-dimethylbenzoyl)amino]-4-methoxy-4-oxobutanoic acid](/img/structure/B7570071.png)
![3-[(1-methylimidazol-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7570073.png)
![2-(methylamino)-N-[(3-methylpyridin-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7570079.png)
![2-[4-[6-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]ethanol](/img/structure/B7570085.png)
